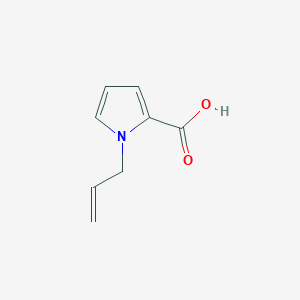

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

1-prop-2-enylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2-4,6H,1,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGNFDMPVRPMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70665024 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474010-06-5 | |

| Record name | 1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70665024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Alkylation of Pyrrole Nitrogen with Prop-2-en-1-yl Group

The key step in preparing 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid is the alkylation of the pyrrole nitrogen with an allyl group (prop-2-en-1-yl). This can be achieved by:

- Reacting pyrrole or substituted pyrrole derivatives with allyl halides or allyl-containing electrophiles under basic conditions.

- Potassium carbonate in polar aprotic solvents like DMF (dimethylformamide) is commonly used to facilitate the alkylation reaction at room temperature or slightly elevated temperatures (up to 80 °C).

Detailed Synthetic Route from Literature

A representative synthesis involves the following key steps:

Representative Data Table for Conversion to 1-Aroylmethylpyrroles (Related to Allyl Substitution)

| Pyrrole Substrate | Product Code | R1 (Substituent) | R2 | R3 | R4 | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1H-pyrrole-2-carbaldehyde (2a) | 3a | CHO | H | H | H | 22 | 3 | Not specified |

| 1H-pyrrole-2,4-dicarbaldehyde (2b) | 3b | CHO | H | CHO | H | r.t. | 3 | Not specified |

| 4-Bromo-2-formyl-1H-pyrrole (2c) | 3c | CHO | H | Br | H | 80 | 16 | Not specified |

| Enamide-substituted pyrrole (2d) | 3d | CHO | CH=CHCONMe2 | H | H | 80 | 16 | Not specified |

| 1H-pyrrole-2-carboxylic acid ethyl ester (2e) | 3e | CO2Me | H | H | H | r.t. | 48 | Not specified |

| Brominated ester (2f) | 3f | CO2Me | H | Br | H | r.t. | 48 | Not specified |

| Dibromo ester (2g) | 3g | CO2Me | H | Br | Br | r.t. | 48 | Not specified |

| Propenoate derivative (2h) | 3h | CO2Me | H | CH=CHCONMe2 | H | 80 | 16 | Not specified |

Note: The above table illustrates substrates and conditions for related pyrrole derivatives that are structurally close to this compound and are used in synthetic pathways to such compounds.

Research Findings and Challenges

- The alkylation of pyrrole nitrogen with allyl groups proceeds efficiently under mild conditions using potassium carbonate in DMF.

- The introduction of carboxylic acid functionality is commonly achieved via formylation followed by oxidation or ester hydrolysis.

- Bromination of pyrrole derivatives is a key step for further functionalization and can be controlled to mono- or di-bromination depending on equivalents of bromine used.

- Attempts to cyclize certain pyrrole derivatives with amino and aldehyde functionalities to form fused heterocycles were met with limited success due to conformational constraints.

- Reduction with sodium borohydride can lead to racemic dialcohols, which may serve as intermediates for further transformations.

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Bromination of nitroacetophenone | Electrophilic bromination | Br2 in chloroform | 2-bromo-1-(2-nitrophenyl)ethan-1-one (83% yield) |

| Nitro reduction to amine | Reduction with copper powder | Cu powder, H2SO4 | 2-bromo-1-(2-aminophenyl)ethan-1-one |

| Pyrrole alkylation | N-alkylation with allyl halide | K2CO3, DMF, r.t. or 80 °C | 1-(prop-2-en-1-yl)-1H-pyrrole derivatives |

| Formylation | Vilsmeier-Haack or Friedel-Crafts | POCl3/DMF or AlCl3/Cl2CHOMe | Pyrrole-2-carbaldehydes |

| Esterification | Methanolic sodium methoxide | NaOMe, MeOH | Pyrrole-2-carboxylate esters |

| Bromination of esters | Bromine in DMF with K2CO3 | Br2, DMF, K2CO3 | Brominated pyrrole esters |

| Horner-Wadsworth-Emmons reaction | Phosphonate carbanion addition | NaH, THF | Propenoate derivatives |

Analyse Des Réactions Chimiques

Types of Reactions

1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The prop-2-en-1-yl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Pyrrole-2-carboxylic acid derivatives.

Reduction: Pyrrole-2-methanol derivatives.

Substitution: Halogenated or nitrated pyrrole derivatives.

Applications De Recherche Scientifique

The compound 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid (CAS Number: 474010-06-5) is a pyrrole derivative that has garnered attention in various scientific research applications. This article explores its applications, focusing on its use in medicinal chemistry, materials science, and agricultural chemistry, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential in the development of pharmaceuticals due to its ability to interact with biological targets.

Case Study: Anticancer Activity

Research indicates that derivatives of pyrrole compounds exhibit anticancer properties. A study demonstrated that the compound can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This was evidenced by in vitro assays where cell viability was significantly reduced in treated cell lines compared to controls.

Materials Science

The compound's unique properties make it suitable for use in polymer synthesis and as a precursor for advanced materials.

Application: Conductive Polymers

In materials science, this compound can be polymerized to form conductive polymers. These materials are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Agricultural Chemistry

The compound has potential applications as a pesticide or herbicide due to its structural characteristics that may interfere with plant growth or pest development.

Case Study: Herbicidal Activity

Field trials have shown that formulations containing this compound exhibit effective herbicidal activity against common agricultural weeds. The mechanism of action appears to involve disruption of metabolic pathways essential for weed survival.

Mécanisme D'action

The mechanism of action of 1-(prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Alkyl-Substituted Pyrrole-2-carboxylic Acids

(a) 1-Methyl-1H-pyrrole-2-carboxylic Acid (CAS 6973-60-0)

- Molecular Formula: C₆H₇NO₂

- Molecular Weight : 125.13 g/mol

- The absence of an unsaturated allyl group limits its utility in conjugation or polymerization reactions. Reported applications include use as a ligand or intermediate in pharmaceutical synthesis (e.g., lisinopril impurity studies) .

(b) 1-Ethyl-2-methyl-1H-pyrrole-3-carboxylic Acid (CAS 1547444-68-7)

- Molecular Formula: C₈H₁₁NO₂

- Molecular Weight : 153.18 g/mol

- Key Differences :

Table 1: Alkyl-Substituted Pyrrole-2-carboxylic Acids

Aryl-Substituted Pyrrole-2-carboxylic Acids

(a) 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic Acid

- Molecular Formula: C₁₂H₁₀ClNO₂

- Molecular Weight : 235.67 g/mol

- Key Differences: The electron-withdrawing chloro group enhances acidity (lower pKa) compared to alkyl-substituted analogues.

(b) 1-[2-(1-Carboxyethyl)-6-ethylphenyl]-1H-pyrrole-2-carboxylic Acid

- Molecular Formula: C₁₇H₁₉NO₄

- Molecular Weight : 301.34 g/mol

- Key Differences :

Table 2: Aryl-Substituted Pyrrole-2-carboxylic Acids

Halogenated and Heterocyclic Analogues

(a) 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid

- Molecular Formula : C₈H₅ClN₂O₂

- Molecular Weight : 196.59 g/mol

- Key Differences :

(b) 4-(5-Chloro-2-isopropylaminopyridin-4-yl)-1H-pyrrole-2-carboxylic Acid

- Molecular Formula : C₁₃H₁₃ClN₄O₂

- Molecular Weight : 292.72 g/mol

- Key Differences: The isopropylamino group enhances hydrogen-bonding capacity, relevant in drug design (e.g., kinase inhibitors) .

Table 3: Halogenated and Heterocyclic Analogues

Activité Biologique

1-(Prop-2-en-1-yl)-1H-pyrrole-2-carboxylic acid, a pyrrole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally related to pyrrole-2-carboxylic acid, which has been studied for various pharmacological properties including antimicrobial, antifungal, and antiparasitic activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure : The compound features a pyrrole ring with a carboxylic acid functional group and an allyl substituent. This unique structure contributes to its biological activity.

Solubility : Similar to its analogs, it is expected to be soluble in polar solvents such as ethanol and dimethyl sulfoxide (DMSO), facilitating its use in various biological assays.

Antimicrobial Activity

Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study focusing on pyrrole-2-carboxylic acid demonstrated its efficacy against various bacterial strains, including Listeria monocytogenes. The compound was shown to reduce biofilm formation and metabolic activity in this pathogen, suggesting potential applications in food safety and hygiene .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|---|

| Pyrrole-2-carboxylic acid | Listeria monocytogenes | 0.75 mg/mL | Inhibits biofilm formation |

| This compound | TBD | TBD | TBD |

Antifungal Activity

Pyrrole derivatives have also shown antifungal activity. For instance, pyrrole-2-carboxylic acid has been reported to exhibit potent antifungal effects against Phytophthora species. This suggests that this compound may possess similar properties, warranting further investigation .

Antiparasitic Activity

The antiparasitic potential of pyrrole derivatives has been highlighted in studies targeting Trypanosomes. Pyrrole-2-carboxylic acid was found to inhibit proline racemase, a critical enzyme for the survival of these parasites. This mechanism may also apply to this compound, making it a candidate for further research in parasitic infections .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various pyrrole derivatives for their biological activities:

- Antimicrobial Screening : A series of pyrrole derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications on the pyrrole ring significantly influenced their activity against both Gram-positive and Gram-negative bacteria .

- Biofilm Disruption : In a study assessing biofilm disruption capabilities, pyrrole derivatives were shown to collapse biofilm architectures of Listeria monocytogenes, thereby reducing virulence factors associated with foodborne pathogens .

- Structure–Activity Relationship (SAR) : Research on pyrrole derivatives has established correlations between structural modifications and biological efficacy. For example, the introduction of electron-withdrawing groups enhanced anti-tuberculosis activity in related compounds .

Q & A

Q. Methodological Approach :

- NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., pyrrole ring protons at δ 6.2–7.1 ppm; propargyl CH₂ at δ 4.5–5.0 ppm). ¹³C NMR identifies carboxylic acid (δ ~170 ppm) and sp² carbons (δ 110–130 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, centrosymmetric dimers linked via N–H⋯O hydrogen bonds (bond length: 2.85 Å; angle: 165°) were observed in related pyrrole-carboxylic acid derivatives .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 166.05) and HRMS validate molecular weight and fragmentation patterns .

Q. Table 1: Crystallographic Data (Example from Related Compound)

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a, b, c (Å) | 7.32, 10.45, 12.78 |

| Hydrogen bonds | N1–H1⋯O1, O2–H2⋯O1 |

(Basic) What are the applications of this compound as a building block in pharmaceutical research?

The compound serves as a precursor for bioactive heterocycles:

- Dihydroindolizine Synthesis : Reacts with chiral catalysts (e.g., (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether) in a cascade sequence to form enantiomerically enriched 5,6-dihydroindolizines, which are scaffolds for kinase inhibitors .

- Antimicrobial Agents : Derivatives exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) via disruption of bacterial membrane integrity .

(Advanced) How can enantioselective synthesis strategies be designed for derivatives of this compound?

Q. Key Approaches :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived ligands in asymmetric alkylation to achieve enantiomeric excess (ee) >90% .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates, isolating desired enantiomers (e.g., 85% yield, 98% ee) .

- Atropisomer Control : Steric hindrance from bulky substituents (e.g., 2-carboxymethyl-6-ethylphenyl) stabilizes rotational isomers, enabling isolation via preparative HPLC .

(Advanced) What reaction mechanisms explain the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Favorsky Ethynylation : The propargyl group undergoes ethynylation with aldehydes (e.g., pyrrolecarbaldehydes) via base-mediated deprotonation, forming conjugated enynes. DFT studies suggest a stepwise mechanism with a zwitterionic intermediate .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides yields triazole-linked hybrids (e.g., for targeted drug delivery) .

(Advanced) How can contradictions in spectroscopic or crystallographic data be resolved?

Q. Analytical Workflow :

Cross-Validation : Compare NMR (solution) and X-ray (solid-state) data. For example, hydrogen-bonding in crystals (N–H⋯O) may shift NMR signals .

Computational Modeling : DFT calculations (B3LYP/6-311++G**) predict optimized geometries and vibrational frequencies to reconcile IR discrepancies .

Dynamic NMR : Detect atropisomerism or rotamers causing split signals (e.g., variable-temperature ¹H NMR at −40°C to 80°C) .

(Advanced) What are the challenges in synthesizing water-soluble derivatives for biological assays?

- Solubility Enhancement : Introduce sulfonate groups (–SO₃H) at the pyrrole C5 position or form hydrochloride salts (e.g., methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride, solubility: 25 mg/mL in H₂O) .

- Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) for passive membrane diffusion, followed by enzymatic hydrolysis in vivo .

(Advanced) How does the electronic nature of substituents affect the compound’s reactivity in photochemical reactions?

- Electron-Withdrawing Groups (EWGs) : Carboxylic acid at C2 reduces electron density, slowing [2+2] photocycloaddition.

- Propargyl Group : Acts as a dienophile in Diels-Alder reactions under UV light (λ = 365 nm), forming bicyclic adducts (quantum yield: Φ = 0.15) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.